molecular formula C11H17N3O B1471317 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098048-35-0

3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B1471317
CAS No.: 2098048-35-0
M. Wt: 207.27 g/mol
InChI Key: TVFGZIUJKBWSQX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . The integration of a cyclopropyl group, a motif prevalent in bioactive molecules, can significantly influence a compound's metabolic stability, lipophilicity, and overall pharmacological profile by restricting conformational flexibility . The pyrrolidin-2-ylmethyl side chain introduces a second nitrogen-containing heterocycle, potentially enhancing binding affinity to various biological targets and improving solubility characteristics. Pyrazole derivatives are extensively investigated for their potential as antitumor agents , cannabinoid CB1 receptor antagonists , and inhibitors of mycobacterial targets for tuberculosis treatment . While the specific biological profile of this compound requires empirical determination, its molecular architecture makes it a valuable scaffold for constructing novel compounds in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-12-9/h6,8-9,12-13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGZIUJKBWSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C(=O)C=C(N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C11_{11}H17_{17}N3_3O
  • Molecular Weight: 207.27 g/mol
  • CAS Number: 2098048-35-0

The presence of a cyclopropyl group, a pyrrolidin-2-ylmethyl group, and a hydroxyl group on the pyrazole ring contributes to its unique chemical properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets within biological systems. These interactions can influence various cellular signaling pathways, leading to physiological responses.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing neurotransmission and other signaling processes.
  • Ion Channel Interaction: The compound may modulate ion channels, affecting cellular excitability and signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives, including this compound, possess antimicrobial properties. They have shown efficacy against various bacterial strains, suggesting potential use in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Neuroprotective Potential

Given its structural similarity to known neuroprotective agents, there is ongoing research into its effects on neurological disorders. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives related to this compound:

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values around 250 μg/mL.
Investigated anti-inflammatory effects in vitro, showing significant inhibition of nitric oxide production in LPS-stimulated macrophages.
Explored neuroprotective effects in a model of oxidative stress-induced neuronal injury, indicating potential for treating neurodegenerative diseases.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is being investigated for its potential therapeutic effects in treating various diseases, particularly those affecting the central nervous system (CNS). Its unique structural features may contribute to its bioactivity, making it a candidate for drug development targeting neurological disorders, infections, and inflammatory diseases.

2. Biological Activity

Research indicates that this compound may exhibit antimicrobial properties and could serve as a lead compound in the development of new antibiotics. Its interaction with specific biological targets such as enzymes and receptors can modulate cellular signaling pathways, which is crucial for therapeutic efficacy .

3. Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. The pyrazole ring can be formed through reactions involving hydrazine and 1,3-diketones under acidic or basic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions.

Case Studies

Case Study 1: Enzyme Inhibition

In a study focusing on pyrazole derivatives, compounds were evaluated for their ability to inhibit specific enzymes involved in inflammatory processes. Modifications to the pyrazole structure enhanced inhibitory potency against targets such as p38 MAPK, with IC50 values in the nanomolar range. This highlights the potential of this compound in developing anti-inflammatory drugs.

Case Study 2: CNS Targeting

Another study explored the effects of this compound on neurotransmitter systems. It was found to interact with serotonin receptors, suggesting its potential use as an antidepressant or anxiolytic agent. The structural modifications in the pyrazole framework were critical for enhancing receptor affinity and selectivity .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for developing new products and technologies within the chemical industry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Analysis

  • Substituent Effects: The cyclopropyl group in the target compound and analogs (e.g., 8o ) may enhance metabolic stability due to its rigid, non-planar structure. Hydroxyl vs. Amine Groups: The hydroxyl group at C5 in the target compound facilitates hydrogen bonding, which is critical for crystal packing (as seen in cyclopropane-diol analogs ). In contrast, the amine group in may alter solubility and target affinity.
  • Synthesis Methods :

    • High-temperature reactions (180°C, acetonitrile) are used for cyclopropyl-pyridine hybrids , whereas pyrrolidine-containing compounds may require milder conditions (unreported here).
    • Crystallization via slow ether diffusion (used in ) could apply to the target compound to obtain single crystals for structural validation.
  • Biological Activity: DHODH inhibitors (e.g., 8o ) often feature pyrazole cores with electron-withdrawing groups (e.g., difluorophenoxy), suggesting the target compound’s hydroxyl and pyrrolidinyl groups might modulate similar activity. Antiproliferative pyrazole derivatives (e.g., 4,4’-bis(pyrazol-5-ol) ) highlight the scaffold’s versatility, though substituents dictate specificity.

Structural Data from Crystallography

  • Cyclopropane-diol analogs (e.g., ) exhibit axial hydroxyl groups and intermolecular O–H···O hydrogen bonds, forming centrosymmetric dimers. The target compound’s hydroxyl group may adopt a similar conformation, influencing solubility and stability.
  • Bond lengths (e.g., N–C: 1.33–1.52 Å in ) and dihedral angles in related compounds provide benchmarks for computational modeling of the target structure.

Preparation Methods

Pyrazole Core Construction

The pyrazol-5-ol nucleus is commonly synthesized via condensation of hydrazines with β-ketoesters or β-diketones. For example, methyl 3-cyclopropyl-3-oxopropionate can be reacted with hydrazine or substituted hydrazines to form cyclopropyl-substituted pyrazolones or pyrazolols.

Example Reaction:

Step Reagents & Conditions Description Yield (%)
A Methyl 3-cyclopropyl-3-oxopropionate + phenylhydrazine in acetic acid, 120°C, overnight Cyclocondensation to form 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one intermediate Not specified

This step forms the pyrazole ring with the cyclopropyl substituent at the 3-position.

Cyclization and Functional Group Transformations

Some patents describe cyclization steps involving reagents like phosphorus oxychloride or Lawesson’s reagent to generate pyrazole derivatives with high purity and yield. These steps may be adapted to the target compound to ensure the correct substitution pattern and ring closure.

Example Process Highlights:

Step Reagents & Conditions Description Yield (%)
Cyclization Phosphorus oxychloride in pyridine Cyclization of hydrazone intermediates to pyrazole core 50–90% (varies by compound)
Deprotection Trifluoroacetic acid or acetic acid at 50–60°C Removal of protecting groups to yield final pyrazole Not specified

Representative Data Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclocondensation Methyl 3-cyclopropyl-3-oxopropionate + hydrazine in acetic acid, 120°C overnight 3-cyclopropyl-1H-pyrazol-5-ol or related pyrazolone Not specified Formation of pyrazole core with cyclopropyl group
2 N-1 Alkylation/Substitution Alkylation with pyrrolidin-2-ylmethyl halide or reductive amination This compound Not specified Typical alkylation or amination step
3 Cyclization (if needed) Phosphorus oxychloride in pyridine or Lawesson's reagent Cyclized pyrazole derivatives 50–90% Improves purity and yield; may be compound-specific
4 Deprotection/Purification Acidic treatment (acetic acid, TFA) and filtration Final pure compound Not specified Crystallization and drying steps

Research Findings and Notes

  • The selectivity and yield of pyrazol-5-ol derivatives can be improved by controlling reaction temperature, solvent choice, and reagent stoichiometry.
  • Organocatalytic methods using pyrrolidine salts have been reported for related pyrazolone derivatives, promoting efficient and sustainable synthesis with high atom economy.
  • Modifications on the amine substituents at the N-1 position, such as pyrrolidinylmethyl groups, significantly influence biological activity and selectivity, highlighting the importance of precise synthetic control.
  • Purification often involves crystallization from solvents like toluene or ethanol and drying under controlled temperature to obtain high purity products.

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol?

  • Methodological Answer : A common approach involves multi-step reactions starting with cyclopropane-containing precursors and pyrazole intermediates. For example, tandem Knoevenagel-Michael reactions under catalyst-free conditions (e.g., refluxing ethanol for 5 minutes) can yield bis-pyrazol-5-ol derivatives with >90% efficiency . Cyclopropane groups are typically introduced via nucleophilic substitution or cross-coupling reactions, as seen in analogues like 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine .

Q. Key Synthesis Parameters :

Reaction TypeConditionsYieldReference
Knoevenagel-MichaelEthanol, reflux (5 min)93–99%
Cyclopropane functionalizationTHF, n-BuLi, −78°C to rt~70% (estimated)

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns. Use SHELX software for refinement, particularly for resolving twinned or high-resolution data .
  • NMR Spectroscopy : 1^1H/13^13C NMR identifies substituent positions (e.g., cyclopropyl CH2_2 at δ 0.8–1.2 ppm, pyrrolidine N-CH2_2 at δ 3.2–3.5 ppm) .
  • IR Spectroscopy : Confirms hydroxyl (3200–3500 cm1^{-1}) and pyrazole ring (1600–1650 cm1^{-1}) functionalities .

Q. How is purity assessed for this compound in academic settings?

  • Methodological Answer :
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) to detect impurities <1% .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C12_{12}H18_{18}N4_4O: C 60.48%, H 6.71%, N 23.52%) .

Advanced Research Questions

Q. How can contradictions between NMR and XRD data be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Strategies include:
  • Variable-Temperature NMR : Identify equilibrium states (e.g., enol-keto tautomerism in pyrazol-5-ol derivatives) .
  • DFT Calculations : Compare experimental XRD bond lengths/angles with computed values (software: Gaussian or ORCA) .
  • Multi-Solvent Crystallization : Test if solvent polarity stabilizes specific conformers .

Q. What strategies optimize reaction yields for analogues with bulky substituents?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves cyclopropane ring stability .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for pyrrolidine amines to prevent side reactions .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of sterically hindered intermediates .

Q. How does stereochemistry influence bioactivity in neuroprotective or antitumor assays?

  • Methodological Answer :
  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S isomers .
  • Molecular Docking : Map interactions with targets like HDAC enzymes or NMDA receptors (software: AutoDock Vina) .
  • In Vitro Assays : Compare IC50_{50} values of enantiomers in cell viability assays (e.g., SH-SY5Y neurons or MCF-7 breast cancer cells) .

Q. Example Bioactivity Data :

Assay TypeTargetIC50_{50} (μM)Reference
NeuroprotectionNMDA receptor0.8–1.2
AntitumorHDAC inhibition2.5–3.5

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar pyrazol-5-ol derivatives?

  • Methodological Answer : Variations arise from polymorphic forms or hydrate/solvate formation. Mitigation steps:
  • Thermogravimetric Analysis (TGA) : Detect hydrated water loss (e.g., 5–10% weight loss below 150°C) .
  • Powder XRD : Identify distinct crystal phases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

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